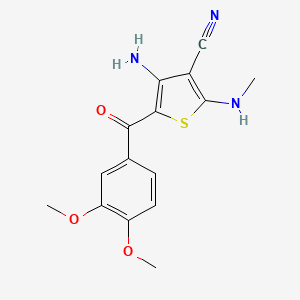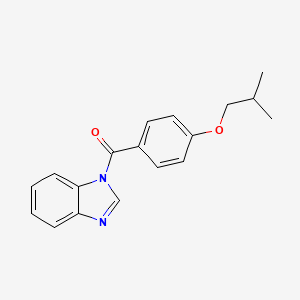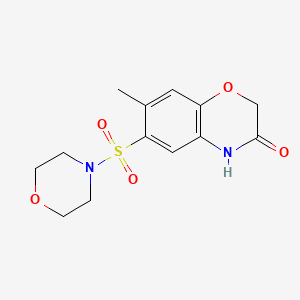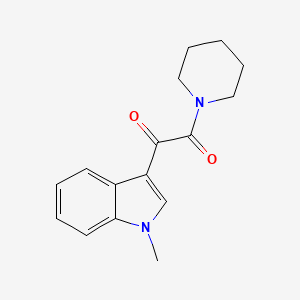![molecular formula C14H15N5OS B4419605 1-methyl-N-[4-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B4419605.png)
1-methyl-N-[4-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine
Descripción general
Descripción
1-methyl-N-[4-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MRE-269 and belongs to the class of non-peptide angiotensin II receptor antagonists.
Aplicaciones Científicas De Investigación
1-methyl-N-[4-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine has been studied for its potential therapeutic applications in various diseases such as hypertension, heart failure, and diabetic nephropathy. This compound acts as an angiotensin II receptor antagonist, blocking the action of angiotensin II, a hormone that regulates blood pressure and fluid balance in the body. By blocking the action of angiotensin II, MRE-269 can help to lower blood pressure and prevent the progression of diseases such as heart failure and diabetic nephropathy.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-[4-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine involves its binding to the angiotensin II receptor, blocking the action of angiotensin II. Angiotensin II is a hormone that causes vasoconstriction, which can increase blood pressure and cause damage to organs such as the heart and kidneys. By blocking the action of angiotensin II, MRE-269 can help to lower blood pressure and prevent organ damage.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in animal studies. This compound has been shown to lower blood pressure, improve cardiac function, and reduce kidney damage in animal models of hypertension and heart failure. Additionally, MRE-269 has been shown to have anti-inflammatory effects, which may contribute to its therapeutic benefits in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-methyl-N-[4-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine in lab experiments is its high potency and specificity for the angiotensin II receptor. This compound has been extensively studied and optimized, resulting in a high yield of pure compound with consistent activity. However, one limitation of using MRE-269 in lab experiments is its limited solubility in aqueous solutions, which can make dosing and administration challenging.
Direcciones Futuras
There are several future directions for research on 1-methyl-N-[4-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine. One area of interest is the development of new formulations and delivery methods to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to explore the potential therapeutic applications of MRE-269 in other diseases such as pulmonary hypertension and chronic kidney disease. Finally, studies are needed to better understand the long-term safety and efficacy of this compound in human subjects.
Propiedades
IUPAC Name |
1-methyl-N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c1-19-14(16-17-18-19)15-9-11-4-6-12(7-5-11)20-10-13-3-2-8-21-13/h2-8H,9-10H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYSYWPZXFWNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)NCC2=CC=C(C=C2)OCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B4419528.png)



![3-{[6-(1-adamantyl)-3-cyanopyridin-2-yl]thio}propanoic acid](/img/structure/B4419546.png)
![6'-amino-1-methyl-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4419549.png)
![1-{[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B4419553.png)
![3-(3-methoxyphenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4419579.png)

![4-fluoro-N-[3-(morpholin-4-ylcarbonyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B4419604.png)

![1-allyl-N-[4-(methylthio)benzyl]-1H-tetrazol-5-amine](/img/structure/B4419611.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]propanamide](/img/structure/B4419615.png)
